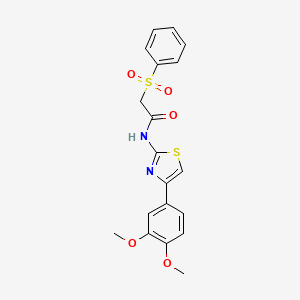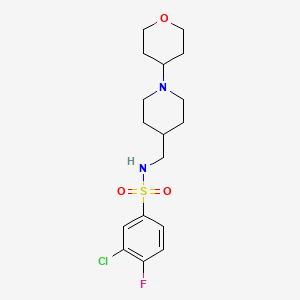
3-chloro-4-fluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-4-fluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H24ClFN2O3S and its molecular weight is 390.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Studies have demonstrated the synthesis and evaluation of novel compounds containing structural elements similar to "3-chloro-4-fluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide" for their antitumor activity. For instance, novel pyrimidinyl pyrazole derivatives have been synthesized and shown to exhibit potent cytotoxic activity against several tumor cell lines, both in vitro and in vivo, highlighting their potential as cancer therapeutics without causing undesirable effects in mice (H. Naito et al., 2005).
Antimicrobial Activity
Research into the antimicrobial properties of sulfonamide derivatives, which share a similar chemical backbone with the compound , has led to the discovery of new benzenesulfonamide nucleus hybrids. These compounds exhibit significant antimicrobial activity against various bacterial and fungal strains, underscoring their potential in addressing antimicrobial resistance (H. Abbas et al., 2017).
Enzyme Inhibition
The compound's analogs have been investigated for their enzyme inhibitory effects, particularly targeting carbonic anhydrase (CA) enzymes. This research has led to the identification of compounds with strong inhibitory activity against human carbonic anhydrase isoforms, suggesting their utility in treating conditions like glaucoma, epilepsy, and certain types of edema (H. Gul et al., 2016).
Antidiabetic Agents
Fluorinated pyrazoles and their derivatives have been prepared and evaluated as potential antidiabetic agents. These compounds have shown significant hypoglycemic activity in preliminary biological screenings, offering a promising avenue for antidiabetic drug development (H. Faidallah et al., 2016).
Sensing Applications
The synthesis of novel pyrazoline-based compounds has been explored for their application in metal ion sensing, particularly for detecting mercury ions (Hg2+) in environmental samples. These studies demonstrate the compound's potential as a selective and sensitive fluorescent probe for Hg2+, indicating its utility in environmental monitoring and safety assessments (Ebru Bozkurt & H. Gul, 2018).
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O3S/c18-16-11-15(1-2-17(16)19)25(22,23)20-12-13-3-7-21(8-4-13)14-5-9-24-10-6-14/h1-2,11,13-14,20H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYXINMTKWOUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
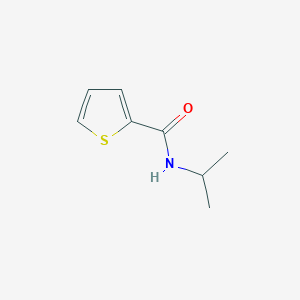
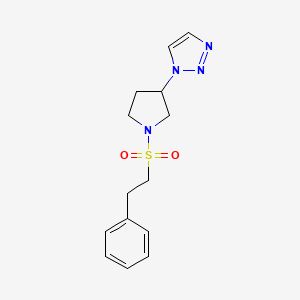
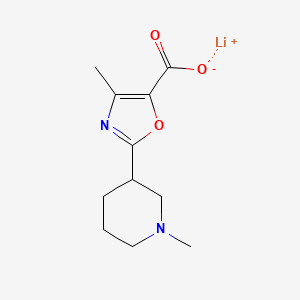
![2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid](/img/structure/B2578247.png)
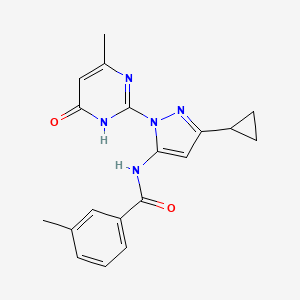
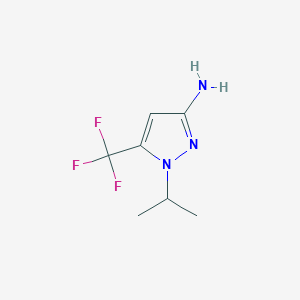
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2578251.png)
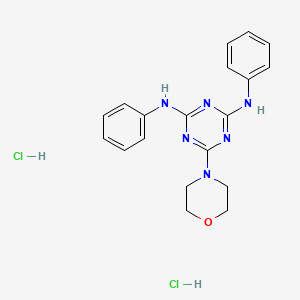

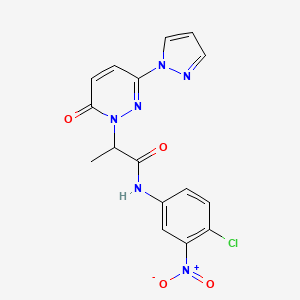
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2578256.png)
![N-[4-[4-[(2,4-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B2578257.png)
![Ethyl 2-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2578260.png)
